2,5-Dibromo-1-methyl-1h-imidazole
Overview
Description
2,5-Dibromo-1-methyl-1H-imidazole: is a brominated derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atomsThe molecular formula of this compound is C4H4Br2N2, and it has a molecular weight of 239.90 g/mol .
Mechanism of Action
Target of Action
The primary target of 2,5-Dibromo-1-methyl-1h-imidazole is believed to be enzymes involved in protein and nucleic acid synthesis . These enzymes play a crucial role in the growth and development of cells, and by inhibiting these enzymes, this compound can potentially disrupt cellular processes.
Mode of Action
This compound interacts with its targets, the enzymes involved in protein and nucleic acid synthesis, by binding to their active sites. This binding inhibits the normal function of these enzymes, leading to disruption in protein and nucleic acid synthesis .
Result of Action
The molecular and cellular effects of this compound’s action would likely include disruption of protein and nucleic acid synthesis. This could lead to halted cell growth and proliferation, potentially leading to cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromo-1-methyl-1H-imidazole typically involves the bromination of 1-methylimidazole. One common method includes the use of bromine in an organic solvent such as acetic acid or chloroform. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the 2 and 5 positions of the imidazole ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromo-1-methyl-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, although these are less common for brominated derivatives.
Coupling Reactions: The compound can undergo coupling reactions with aryl or alkyl halides in the presence of catalysts like palladium.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Catalysts like palladium(II) acetate or copper(I) iodide in the presence of ligands and bases.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include azido, thiol, or amino derivatives of 1-methylimidazole.
Oxidation Products: Oxidized forms of the imidazole ring, such as imidazole N-oxides.
Reduction Products: Reduced forms of the imidazole ring, such as imidazolines.
Scientific Research Applications
2,5-Dibromo-1-methyl-1H-imidazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antimicrobial and anticancer properties.
Material Science: The compound is used in the development of advanced materials, including polymers and coatings with enhanced properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dibromo-1-methyl-1H-imidazole
- 1-Methylimidazole
- 2-Bromo-1-methyl-1H-imidazole
- 5-Bromo-1-methyl-1H-imidazole
Uniqueness
2,5-Dibromo-1-methyl-1H-imidazole is unique due to the presence of bromine atoms at both the 2 and 5 positions of the imidazole ring. This specific substitution pattern imparts distinct chemical properties, such as increased reactivity and potential for forming diverse derivatives. Compared to other brominated imidazoles, this compound offers a broader range of applications in synthetic chemistry and material science .
Properties
IUPAC Name |
2,5-dibromo-1-methylimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Br2N2/c1-8-3(5)2-7-4(8)6/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVCRXJDDBGDCTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378407 | |
Record name | 2,5-Dibromo-1-methyl-1h-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53857-59-3 | |
Record name | 2,5-Dibromo-1-methyl-1H-imidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53857-59-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dibromo-1-methyl-1h-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 53857-59-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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